molecular formula C7H16ClNO B6160226 (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride CAS No. 1403864-98-1

(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride

Cat. No.: B6160226
CAS No.: 1403864-98-1
M. Wt: 165.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride” is a compound that has been mentioned in various patents . It is useful for the preparation of compounds that can be used for the treatment of diseases, disorders, or conditions associated with the JNK pathway .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves contacting a compound of formula (1) with a compound of formula (2) in the presence of a Lewis Acid in a solvent to provide a compound of formula (3) .

Mechanism of Action

“(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride” is useful for the preparation of compounds that can be used for the treatment of diseases, disorders, or conditions associated with the JNK pathway . The JNK pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylcyclohexanone", "ammonia", "hydrogen chloride gas", "sodium hydroxide", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclohexanone to 2-methylcyclohexanone oxime using ammonia and hydrogen chloride gas.", "Step 2: Reduction of 2-methylcyclohexanone oxime to (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol using sodium borohydride in methanol.", "Step 3: Formation of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride by reacting (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol with hydrochloric acid in water." ] }

1403864-98-1

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.